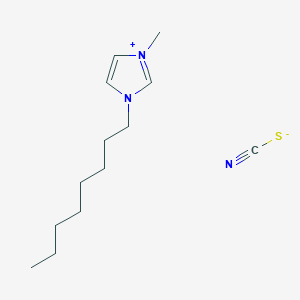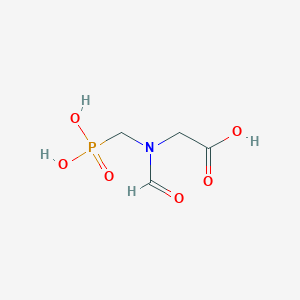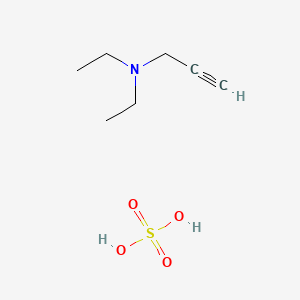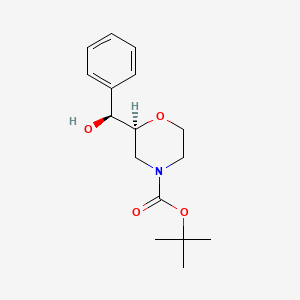
1-octyl-3-MethyliMidazoliuM thiocyanate
Overview
Description
1-Octyl-3-Methylimidazolium Thiocyanate is an ionic liquid composed of the 1-octyl-3-methylimidazolium cation and the thiocyanate anion. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. They are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These characteristics make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyl-3-Methylimidazolium Thiocyanate can be synthesized through a metathesis reaction. One common method involves the reaction of 1-octyl-3-methylimidazolium bromide with a thiocyanate salt, such as potassium thiocyanate, in an aqueous medium. The reaction typically proceeds as follows: [ \text{[C}_8\text{mim][Br]} + \text{KSCN} \rightarrow \text{[C}_8\text{mim][SCN]} + \text{KBr} ] The reaction mixture is stirred at room temperature, and the product is extracted using an organic solvent, followed by purification steps such as washing and drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then subjected to purification processes, including distillation and crystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-3-Methylimidazolium Thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate anion can be oxidized to form thiocyanogen or other sulfur-containing compounds.
Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Products include thiocyanogen and other sulfur-containing compounds.
Substitution: Products vary depending on the nucleophile used but can include substituted imidazolium salts.
Scientific Research Applications
1-Octyl-3-Methylimidazolium Thiocyanate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biomolecular studies, including protein folding and enzyme stabilization.
Medicine: Research is ongoing into its use as a drug delivery medium and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-octyl-3-methylimidazolium thiocyanate involves its ability to interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. The imidazolium cation can insert into lipid bilayers, affecting membrane properties and potentially disrupting cellular processes . The thiocyanate anion can participate in redox reactions, influencing the oxidative state of the environment.
Comparison with Similar Compounds
1-Octyl-3-Methylimidazolium Thiocyanate can be compared with other imidazolium-based ionic liquids such as:
1-Ethyl-3-Methylimidazolium Thiocyanate: Similar in structure but with a shorter alkyl chain, leading to different solvation and thermal properties.
1-Butyl-3-Methylimidazolium Thiocyanate: Used in similar applications but with variations in viscosity and conductivity.
1-Octyl-3-Methylimidazolium Bromide: Shares the same cation but with a different anion, affecting its reactivity and solubility.
These comparisons highlight the unique properties of this compound, such as its specific solvation abilities and thermal stability, making it suitable for specialized applications.
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.CHNS/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1-3/h10-12H,3-9H2,1-2H3;3H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERYPLVSMOTOM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate](/img/structure/B3287635.png)
![ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate](/img/structure/B3287641.png)
![3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B3287648.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3287669.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3287688.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3287695.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)
![5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3287705.png)


![2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3287740.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-](/img/structure/B3287750.png)

